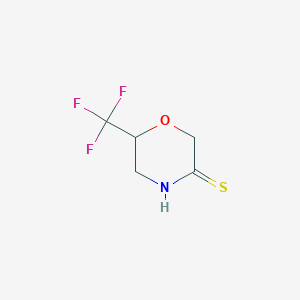
6-(Trifluoromethyl)morpholine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)morpholine-3-thione is a heterocyclic organic compound with the molecular formula C5H6F3NOS It features a morpholine ring substituted with a trifluoromethyl group at the 6-position and a thione group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)morpholine-3-thione typically involves the introduction of the trifluoromethyl group and the thione group onto a morpholine ring. One common method involves the reaction of morpholine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequently, the thione group can be introduced through a reaction with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)morpholine-3-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)morpholine-3-thione involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The thione group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)morpholine-3-one: Similar structure but with a carbonyl group instead of a thione group.
6-(Trifluoromethyl)morpholine-3-amine: Contains an amine group at the 3-position instead of a thione group.
Uniqueness
6-(Trifluoromethyl)morpholine-3-thione is unique due to the presence of both the trifluoromethyl and thione groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H6F3NOS |
|---|---|
Peso molecular |
185.17 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(11)2-10-3/h3H,1-2H2,(H,9,11) |
Clave InChI |
GFBSYPWFNCWMHL-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC(=S)N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















